rel-1-(1,1-Dimethylethyl)(3R,4R)-3-hydroxy-1,4-piperidinedicarboxylate

GABA receptor agonism stereochemistry-activity relationship piperidine conformational analysis

rel-1-(1,1-Dimethylethyl)(3R,4R)-3-hydroxy-1,4-piperidinedicarboxylate (CAS 206111-42-4) is a racemic cis-configured N-Boc-protected 3-hydroxypiperidine-4-carboxylic acid derivative with the molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol. It belongs to the class of substituted piperidine carboxylic acids that serve as chiral building blocks and key intermediates in medicinal chemistry.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 206111-42-4
Cat. No. B3251020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-1-(1,1-Dimethylethyl)(3R,4R)-3-hydroxy-1,4-piperidinedicarboxylate
CAS206111-42-4
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)C(=O)O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)8(13)6-12/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1
InChIKeyRIZCQEWQJRFDHL-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rel-1-(1,1-Dimethylethyl)(3R,4R)-3-hydroxy-1,4-piperidinedicarboxylate (CAS 206111-42-4): Procurement-Relevant Structural and Class Characterization


rel-1-(1,1-Dimethylethyl)(3R,4R)-3-hydroxy-1,4-piperidinedicarboxylate (CAS 206111-42-4) is a racemic cis-configured N-Boc-protected 3-hydroxypiperidine-4-carboxylic acid derivative with the molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol [1]. It belongs to the class of substituted piperidine carboxylic acids that serve as chiral building blocks and key intermediates in medicinal chemistry. The compound is supplied as a solid with a purity of ≥97% and features two orthogonal functional handles—a tert-butoxycarbonyl (Boc)-protected secondary amine and a free carboxylic acid—alongside a stereochemically defined 3-hydroxyl group. The (3R,4R) relative configuration denotes a cis relationship between the hydroxyl and carboxylic acid substituents, which imposes conformational restriction compared to the trans isomer and is a critical determinant of biological activity in downstream GABAergic and other neurological targets [2].

Why Generic Substitution of rel-1-(1,1-Dimethylethyl)(3R,4R)-3-hydroxy-1,4-piperidinedicarboxylate Fails for GABAergic and Chiral-Pool Applications


Generic substitution of this compound with other N-protected 3-hydroxypiperidine-4-carboxylic acid derivatives is precluded by three interdependent factors: (i) stereochemical configuration, (ii) protecting-group orthogonality, and (iii) conformational restriction. The cis-(3R,4R) configuration is not interchangeable with the trans-(3R,4S) isomer because the two diastereomers exhibit markedly different affinities for GABA receptors—the cis isomer (compound 22 in Jacobsen et al.) is a more effective GABA receptor ligand than the trans isomer (compound 14) [1]. The Boc protecting group provides acid-labile orthogonal protection that is compatible with Cbz and Fmoc strategies, whereas the unprotected amino derivative lacks the chemoselectivity required for multi-step syntheses of advanced pharmaceutical intermediates [2]. Furthermore, the racemic nature of CAS 206111-42-4 (rel-(3R,4R)) is distinct from enantiopure (3R,4R) or (3S,4S) single isomers (e.g., CAS 1932301-36-4); procurement of the racemate versus a single enantiomer directly impacts downstream enantiomeric purity and regulatory considerations in API synthesis. These factors collectively render simple in-class substitution chemically and biologically invalid.

Quantitative Differentiation Evidence for rel-1-(1,1-Dimethylethyl)(3R,4R)-3-hydroxy-1,4-piperidinedicarboxylate Against Closest Analogs


Cis vs. Trans Isomer: GABA Receptor Affinity Hierarchy

The cis-configured 3-hydroxypiperidine-4-carboxylic acid scaffold (compound 22), which is the deprotected core of CAS 206111-42-4, exhibits higher affinity for GABA receptors than its trans-configured counterpart (compound 14). Jacobsen et al. demonstrated that compound 14 (trans) interacts selectively with GABA receptors but is less effective than both isonipecotic acid and the cis-isomer 22, establishing a stereochemistry-dependent activity hierarchy [1]. This directly implicates the cis-(3R,4R) configuration as the pharmacophorically preferred geometry for GABA receptor engagement.

GABA receptor agonism stereochemistry-activity relationship piperidine conformational analysis

N-Boc vs. N-Cbz Orthogonality and Deprotection Selectivity

The Boc protecting group in CAS 206111-42-4 enables orthogonal deprotection relative to benzyloxycarbonyl (Cbz) protecting groups. Under acidic conditions (e.g., TFA/CH2Cl2), the Boc group is selectively removed while Cbz remains intact; conversely, catalytic hydrogenolysis removes Cbz without affecting Boc, as established in standard organic synthesis protocols [1]. This orthogonality is not achievable with N-Cbz protected 3-hydroxypiperidine-4-carboxylic acid analogs (e.g., N-Cbz-3-hydroxypiperidine-4-carboxylic acid), which would be deprotected under the same hydrogenolysis conditions that may reduce other functional groups in complex synthetic sequences.

protecting group strategy orthogonal deprotection multi-step synthesis compatibility

Racemic rel-(3R,4R) vs. Enantiopure (3R,4R) Isomer: Purity Specifications and Cost-Efficiency

CAS 206111-42-4 is supplied as the racemic rel-(3R,4R) mixture with a purity of 97% (HPLC, GC, or NMR verified) . The enantiopure (3R,4R) isomer (CAS 1932301-36-4) is available but is generally more expensive and less readily sourced at scale due to the requirement for chiral resolution or asymmetric synthesis steps. For applications where the racemate is acceptable (e.g., early-stage medicinal chemistry, or where chirality is introduced downstream), the rel-(3R,4R) product offers a cost-advantaged procurement option without compromising chemical purity.

racemic mixture enantiopure synthesis process chemistry economics

Conformational Pre-organization: Cis-(3R,4R) as a Folded GABA Mimetic

The cis-3-hydroxy substitution on the piperidine ring forces the hydroxyl and carboxylic acid groups into a spatial orientation that mimics the folded conformation of the neurotransmitter GABA. This conformational pre-organization is absent in the trans isomer and in flexible linear GABA analogs such as nipecotic acid. The cis-3-hydroxy isomer has been reported to show higher affinity for specific GABA transporter (GAT) subtypes or GABA-A receptor subunits compared to the fully flexible linear molecule . This stereoelectronic effect is a direct consequence of the (3R,4R) relative configuration present in CAS 206111-42-4.

conformational restriction GABA mimetic piperidine scaffold design

Optimal Application Scenarios for rel-1-(1,1-Dimethylethyl)(3R,4R)-3-hydroxy-1,4-piperidinedicarboxylate Based on Quantitative Evidence


Synthesis of cis-Constrained GABA Receptor Ligands

The cis-(3R,4R) scaffold, masked as the N-Boc protected intermediate, is the direct precursor to cis-3-hydroxypiperidine-4-carboxylic acid (compound 22), which exhibits superior GABA receptor affinity compared to its trans isomer . Following Boc deprotection under standard acidic conditions (TFA/CH2Cl2), the free amine can be coupled to diverse pharmacophores, enabling the generation of focused libraries of conformationally restricted GABA mimetics for neurological target screening.

Multi-Step Synthesis Requiring Orthogonal N-Protection

In synthetic routes where a Cbz, Fmoc, or Alloc group must be preserved on another amine elsewhere in the molecule, the Boc protecting group of CAS 206111-42-4 provides the necessary orthogonality . The compound can be incorporated, the carboxylic acid derivatized (e.g., amide coupling, esterification), and the Boc group selectively removed with acid without affecting Cbz-protected amines, enabling efficient convergent synthesis strategies.

Early-Stage Medicinal Chemistry with Cost-Sensitive Procurement

For hit-to-lead or lead optimization programs where the absolute stereochemistry of the hydroxyl-bearing carbon is not critical to initial SAR exploration, the racemic rel-(3R,4R) product (CAS 206111-42-4, ≥97% purity) offers a cost-effective alternative to enantiopure (3R,4R) or (3S,4S) isomers . The racemate can be used for preliminary biological evaluation, with chiral resolution or asymmetric synthesis reserved for advanced leads.

Scaffold for RORγt and Other Nuclear Receptor Modulators

The 3-hydroxypiperidine-4-carboxylic acid motif, in its N-derivatized form, has been utilized in the design of RORγt allosteric inhibitors with nanomolar IC50 values . CAS 206111-42-4 provides the protected, cis-configured core that, after Boc deprotection and N-functionalization, can be elaborated into potent nuclear receptor modulators. The defined cis stereochemistry is critical for maintaining the three-dimensional shape required for binding in the allosteric pocket.

Quote Request

Request a Quote for rel-1-(1,1-Dimethylethyl)(3R,4R)-3-hydroxy-1,4-piperidinedicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.